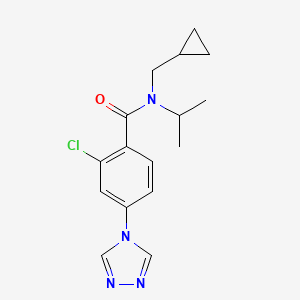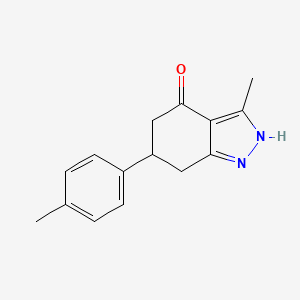
2-chloro-N-(cyclopropylmethyl)-N-isopropyl-4-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(cyclopropylmethyl)-N-isopropyl-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme, CYP51, which is involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(cyclopropylmethyl)-N-isopropyl-4-(4H-1,2,4-triazol-4-yl)benzamide involves the inhibition of the enzyme, CYP51, which is involved in the biosynthesis of ergosterol. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to the disruption of fungal cell membrane integrity, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its antifungal activity, 2-chloro-N-(cyclopropylmethyl)-N-isopropyl-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme, HMG-CoA reductase, which is involved in cholesterol biosynthesis. In addition, it has been shown to inhibit the activity of the enzyme, CYP3A4, which is involved in the metabolism of a wide range of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-chloro-N-(cyclopropylmethyl)-N-isopropyl-4-(4H-1,2,4-triazol-4-yl)benzamide is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungal species, making it a promising candidate for the development of new antifungal drugs. However, one of the limitations of this compound is its potential for toxicity, particularly at high doses. Further studies are needed to determine the optimal dose and duration of treatment for this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(cyclopropylmethyl)-N-isopropyl-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of research is the development of new antifungal drugs based on the structure of this compound. Another area of research is the investigation of its potential as an anticancer agent. In addition, further studies are needed to determine the optimal dose and duration of treatment for this compound, as well as its potential for toxicity in vivo. Finally, the development of new synthetic methods for this compound may lead to improved yields and reduced costs for its production.
Synthesemethoden
The synthesis of 2-chloro-N-(cyclopropylmethyl)-N-isopropyl-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid with cyclopropylmethylamine and isopropyl chloroformate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(cyclopropylmethyl)-N-isopropyl-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its antifungal activity. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-propan-2-yl-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-11(2)21(8-12-3-4-12)16(22)14-6-5-13(7-15(14)17)20-9-18-19-10-20/h5-7,9-12H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENKCZSECDSYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CC1)C(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyclopropylmethyl)-N-isopropyl-4-(4H-1,2,4-triazol-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-acetyl-5-(2,4-dimethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5297936.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B5297947.png)
![N-(2-(9-methyl-9H-carbazol-3-yl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5297955.png)
![2-methyl-5-[1-(2-oxobutanoyl)piperidin-3-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5297959.png)

![1-(4-fluorobenzyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297963.png)
![methyl 2-({2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5297967.png)
![1,9-dimethyl-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5297979.png)
![4-oxo-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5297982.png)
![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5297985.png)
![3-chloro-4-methoxy-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5297987.png)
![N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5297994.png)
![1-ethyl-N-{2-[(2-fluoro-4-methylphenyl)amino]-1-methyl-2-oxoethyl}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5298006.png)
![benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5298038.png)